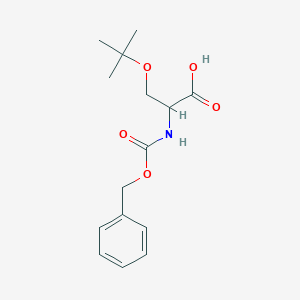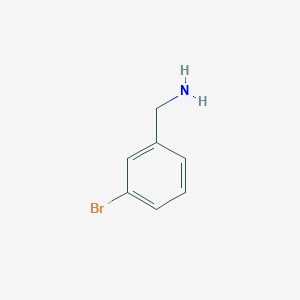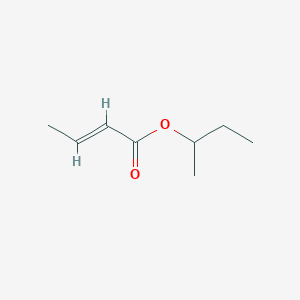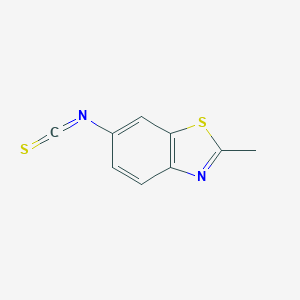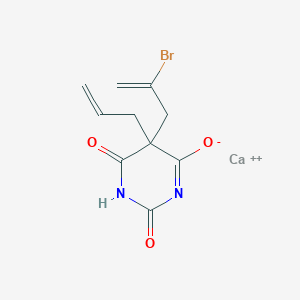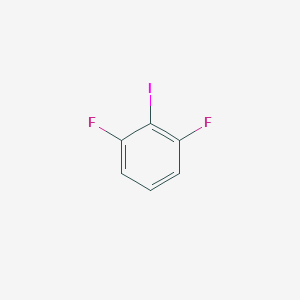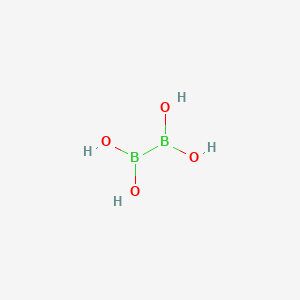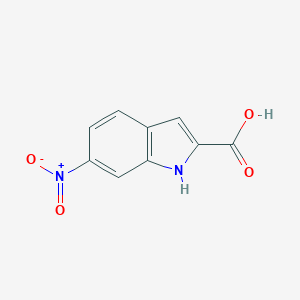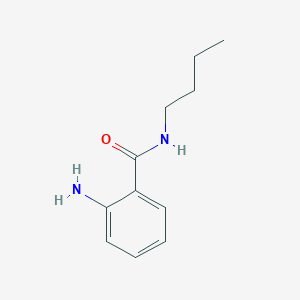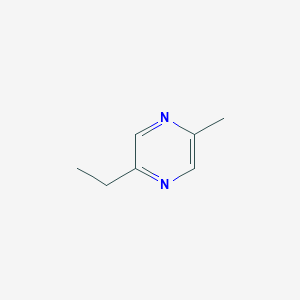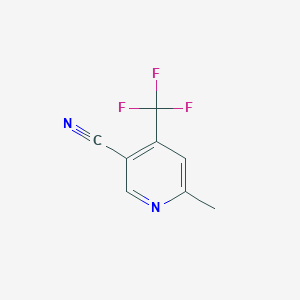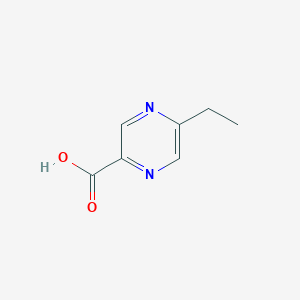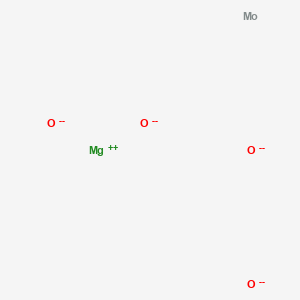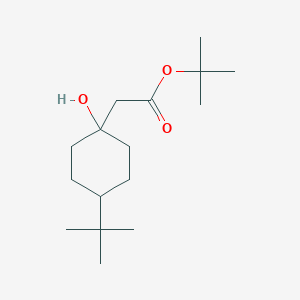
N-butan-2-yl-3,3,4,4-tetraphenyloxetan-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butan-2-yl-3,3,4,4-tetraphenyloxetan-2-imine, also known as BTOI, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. BTOI is a chiral molecule that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N-butan-2-yl-3,3,4,4-tetraphenyloxetan-2-imine is not fully understood. However, it is believed that N-butan-2-yl-3,3,4,4-tetraphenyloxetan-2-imine acts as a chiral auxiliary by controlling the stereochemistry of the reaction. N-butan-2-yl-3,3,4,4-tetraphenyloxetan-2-imine has also been reported to have Lewis acid properties, which may play a role in its mechanism of action.
Biochemische Und Physiologische Effekte
N-butan-2-yl-3,3,4,4-tetraphenyloxetan-2-imine has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is not mutagenic or carcinogenic. N-butan-2-yl-3,3,4,4-tetraphenyloxetan-2-imine has also been reported to exhibit anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-butan-2-yl-3,3,4,4-tetraphenyloxetan-2-imine has several advantages for use in lab experiments. It is a chiral molecule that can be used as a chiral auxiliary in various reactions, making it useful for asymmetric synthesis. N-butan-2-yl-3,3,4,4-tetraphenyloxetan-2-imine is also relatively easy to synthesize and has a high yield. However, N-butan-2-yl-3,3,4,4-tetraphenyloxetan-2-imine has some limitations, including its limited solubility in certain solvents and its sensitivity to air and moisture.
Zukünftige Richtungen
There are several future directions for research on N-butan-2-yl-3,3,4,4-tetraphenyloxetan-2-imine. One area of research is in the development of new synthesis methods that can improve the yield and purity of N-butan-2-yl-3,3,4,4-tetraphenyloxetan-2-imine. Another area of research is in the application of N-butan-2-yl-3,3,4,4-tetraphenyloxetan-2-imine in the synthesis of new compounds with potential pharmaceutical applications. Additionally, further research is needed to fully understand the mechanism of action of N-butan-2-yl-3,3,4,4-tetraphenyloxetan-2-imine and its potential biochemical and physiological effects.
Synthesemethoden
N-butan-2-yl-3,3,4,4-tetraphenyloxetan-2-imine has been synthesized using various methods, including the reaction of 2-amino-2-phenyl-1-propanol with benzophenone and subsequent oxidation of the intermediate product. Another method involves the reaction of 2-amino-2-phenyl-1-propanol with benzophenone followed by the addition of butanone and oxidation of the intermediate product. The yield of N-butan-2-yl-3,3,4,4-tetraphenyloxetan-2-imine using these methods has been reported to be around 70%.
Wissenschaftliche Forschungsanwendungen
N-butan-2-yl-3,3,4,4-tetraphenyloxetan-2-imine has been extensively studied for its potential applications in various scientific research fields. One of the main areas of research is in the field of asymmetric synthesis, where N-butan-2-yl-3,3,4,4-tetraphenyloxetan-2-imine has been used as a chiral auxiliary in various reactions. N-butan-2-yl-3,3,4,4-tetraphenyloxetan-2-imine has also been used as a building block in the synthesis of various compounds, including α-amino acids and β-lactams.
Eigenschaften
CAS-Nummer |
14253-18-0 |
|---|---|
Produktname |
N-butan-2-yl-3,3,4,4-tetraphenyloxetan-2-imine |
Molekularformel |
C31H29NO |
Molekulargewicht |
431.6 g/mol |
IUPAC-Name |
N-butan-2-yl-3,3,4,4-tetraphenyloxetan-2-imine |
InChI |
InChI=1S/C31H29NO/c1-3-24(2)32-29-30(25-16-8-4-9-17-25,26-18-10-5-11-19-26)31(33-29,27-20-12-6-13-21-27)28-22-14-7-15-23-28/h4-24H,3H2,1-2H3 |
InChI-Schlüssel |
AWZBDXQXGYSILP-UHFFFAOYSA-N |
SMILES |
CCC(C)N=C1C(C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
CCC(C)N=C1C(C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Synonyme |
1-Methyl-N-(3,3,4,4-tetraphenyloxetan-2-ylidene)-1-propanamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



